molecular formula C19H23BrN2O5 B6607728 4-(4-bromo-2-cyanophenoxy)-1-[(tert-butoxy)carbonyl]azepane-4-carboxylicacid CAS No. 2839139-13-6

4-(4-bromo-2-cyanophenoxy)-1-[(tert-butoxy)carbonyl]azepane-4-carboxylicacid

Cat. No.: B6607728
CAS No.: 2839139-13-6
M. Wt: 439.3 g/mol
InChI Key: XUGDHIDECYAZKI-UHFFFAOYSA-N
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Description

4-(4-bromo-2-cyanophenoxy)-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid is a complex organic compound that features a combination of functional groups, including a bromo, cyano, and tert-butoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromo-2-cyanophenoxy)-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Bromination: Introduction of the bromo group to the phenol ring.

    Cyanation: Conversion of the bromo group to a cyano group.

    Formation of the Azepane Ring: Cyclization to form the azepane ring structure.

    Introduction of the tert-butoxycarbonyl Group: Protection of the amine group using tert-butoxycarbonyl chloride.

    Carboxylation: Introduction of the carboxylic acid group.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize yield. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromo-2-cyanophenoxy)-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the cyano group to an amine.

    Substitution: Replacement of the bromo group with other nucleophiles.

    Hydrolysis: Removal of the tert-butoxycarbonyl protecting group under acidic conditions.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Use of nucleophiles such as sodium azide or thiols.

    Hydrolysis: Use of hydrochloric acid or trifluoroacetic acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield primary amines.

Scientific Research Applications

4-(4-bromo-2-cyanophenoxy)-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-bromo-2-cyanophenoxy)-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the azepane ring can interact with biological receptors. The tert-butoxycarbonyl group serves as a protecting group, which can be removed under specific conditions to reveal the active amine.

Comparison with Similar Compounds

Similar Compounds

    4-(4-bromo-2-cyanophenoxy)-1-azepane-4-carboxylic acid: Lacks the tert-butoxycarbonyl group.

    4-(4-bromo-2-cyanophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid: Contains a piperidine ring instead of an azepane ring.

    4-(4-bromo-2-cyanophenoxy)-1-[(tert-butoxy)carbonyl]azepane-3-carboxylic acid: The carboxylic acid group is positioned differently.

Uniqueness

The presence of the tert-butoxycarbonyl group in 4-(4-bromo-2-cyanophenoxy)-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid provides unique reactivity and protection for the amine group, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-(4-bromo-2-cyanophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN2O5/c1-18(2,3)27-17(25)22-9-4-7-19(8-10-22,16(23)24)26-15-6-5-14(20)11-13(15)12-21/h5-6,11H,4,7-10H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGDHIDECYAZKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)(C(=O)O)OC2=C(C=C(C=C2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN2O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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